molecular formula C16H22ClNO2 B022199 Pethoxamid CAS No. 106700-29-2

Pethoxamid

Cat. No. B022199
CAS RN: 106700-29-2
M. Wt: 295.8 g/mol
InChI Key: CSWIKHNSBZVWNQ-UHFFFAOYSA-N
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Description

Pethoxamid is a synthetic herbicide used to control a wide range of weeds. It is a member of the pyridine carboxylic acid family and is used in agricultural and horticultural applications. It is a non-selective herbicide, meaning it will kill both broadleaf and grassy weeds. This compound is also used as a pre-emergent herbicide, meaning it is applied to the soil before the weeds have emerged. This compound is a relatively new herbicide, and as such, there is a lot of research being done to understand its biochemical and physiological effects, as well as its advantages and limitations for use in lab experiments.

Scientific Research Applications

  • Agricultural Applications :

    • Pethoxamid is effective in controlling herbicide-resistant and difficult-to-control weeds in rice, with significant barnyardgrass control (Godwin, Norsworthy, & Scott, 2018).
    • It also shows efficacy against weeds like Echinochloa crus-galli and Lamium purpureum, while negatively impacting rocket yield when compared to Dimethachlor (Doležalová, Petrželová, & Duchoslav, 2020).
    • This compound, alone or in tank mixes, can effectively control several weed species in white navy beans (Soltani, Brown, & Sikkema, 2018).
  • Impact on Soil and Crops :

  • Risk Assessment and Environmental Impact :

    • This compound is acknowledged as a pesticide active substance in maize and soybean, with reliable endpoints for regulatory risk assessment (Arena et al., 2017).
    • It is cytotoxic starting at 1 ppm and can induce nonalcoholic fatty liver disease in vitro (Pirozzi, Stellavato, Schiraldi, & Giuliano, 2020).
    • Organic amendments like sewage sludge and green compost can accelerate its dissipation, mitigating negative impacts on the soil microbial community (Rodríguez-Cruz et al., 2019).

Mechanism of Action

Target of Action

Pethoxamid, a chloroacetamide herbicide, primarily targets the very-long-chain fatty acid (VLCFA) synthases and DNA . VLCFA synthases are crucial enzymes involved in the biosynthesis of very-long-chain fatty acids, which are essential components of cellular structures and signaling pathways. DNA, on the other hand, is the genetic material that carries the instructions for the growth, development, functioning, and reproduction of all known organisms.

Mode of Action

This compound interacts with its targets in a specific manner. Molecular docking studies have revealed that this compound binds selectively to GC-rich regions in the minor groove of the DNA structure . It also shows remarkable binding affinity against all synthases taking part in the sequential biosynthesis of VLCFAs . This multiple binding ability of this compound with DNA and VLCFA synthases is believed to be the primary mode of action of this herbicide.

Biochemical Pathways

The interaction of this compound with VLCFA synthases disrupts the sequential biosynthesis of VLCFAs . This disruption affects the normal functioning of the cells, leading to various downstream effects such as inhibition of cell division . The binding of this compound to DNA can also cause genotoxic effects, leading to DNA damage .

Pharmacokinetics

It is known that this compound can leach into water and soil , indicating its potential for distribution in the environment. More detailed studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in both cytotoxic and genotoxic effects. It has been observed to cause concentration- and time-dependent decreases in the mitotic index (MI), an indicator of cell division . It also leads to an increase in chromosomal aberrations such as disturbed ana-telophase, chromosome laggards, stickiness, anaphase bridges, and DNA damage . These molecular and cellular effects contribute to the herbicidal action of this compound, inhibiting the growth of undesired plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound can leach into water and soil , which can affect its distribution and action. Furthermore, it can cause toxic effects to non-target species in the environment . Therefore, the use of this compound must be carefully managed to minimize its environmental impact and maximize its efficacy.

Safety and Hazards

Pethoxamid is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and collecting spillage .

Future Directions

The EPA has opened a comment period on the proposed decision to register Pethoxamid as a new pesticide active ingredient . If used in conjunction with or in rotation with other mechanisms of action, this compound could be an element of resistance management programs .

Biochemical Analysis

Biochemical Properties

Pethoxamid interacts with various enzymes and proteins. For instance, it has been found to bind selectively to GC-rich regions in the minor groove of the DNA structure . It also shows remarkable binding affinity against all synthases involved in the sequential biosynthesis of very-long-chain fatty acids (VLCFAs) .

Cellular Effects

This compound has been observed to cause concentration- and time-dependent decreases in the mitotic index (MI), while increasing chromosomal aberrations (CAs) such as disturbed ana-telophase, chromosome laggards, stickiness, anaphase bridges, and DNA damage in Allium cepa root cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through multiple binding abilities. It binds selectively to GC-rich regions in the minor groove of the DNA structure . It also interacts with VLCFA synthases, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits high degradation efficiency at all chlorine dioxide concentrations and at all pH levels . The mineralization is incomplete, indicating that there may be long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways of VLCFAs . It interacts with all synthases involved in the sequential biosynthesis of VLCFAs, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its ability to bind to DNA and VLCFA synthases, it may interact with various transporters or binding proteins .

Subcellular Localization

Its ability to bind to DNA and VLCFA synthases suggests that it may be directed to specific compartments or organelles .

properties

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIKHNSBZVWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057928
Record name Pethoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106700-29-2
Record name Pethoxamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106700-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pethoxamid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pethoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PETHOXAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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